Butyl (chloroacetyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (chloroacetyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is particularly known for its role as a protecting group for amines in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl (chloroacetyl)carbamate typically involves the reaction of butylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamic acid to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyl (chloroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butylamine and chloroacetic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine yields a substituted carbamate.
Hydrolysis: The major products are butylamine and chloroacetic acid.
Scientific Research Applications
Butyl (chloroacetyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl (chloroacetyl)carbamate involves the formation of a covalent bond with the target molecule. The chloroacetyl group reacts with nucleophilic sites on the target, leading to the formation of a stable carbamate linkage. This covalent modification can alter the activity of the target molecule, making it useful in various applications .
Comparison with Similar Compounds
- Methyl (chloroacetyl)carbamate
- Ethyl (chloroacetyl)carbamate
- Propyl (chloroacetyl)carbamate
Comparison: Butyl (chloroacetyl)carbamate is unique due to its butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
63167-08-8 |
---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
butyl N-(2-chloroacetyl)carbamate |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-5H2,1H3,(H,9,10,11) |
InChI Key |
GGWNCNHFFIVRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.